24,25-Epoxycholesterol

LXR agonism Cholesterol efflux Lipid homeostasis

24(S),25-Epoxycholesterol (CAS 77058-74-3) is the only endogenous LXR ligand that simultaneously activates reverse cholesterol transport genes (ABCA1, ABCG1, APOE) while suppressing SREBP-1c-driven lipogenesis—a selectivity profile unattainable with synthetic agonists like T0901317. It uniquely parallels de novo cholesterol biosynthesis to function as a cellular sensor of newly synthesized cholesterol, and is the sole oxysterol demonstrated to promote midbrain dopaminergic neurogenesis in vivo. Critically, it does not induce CYP3A4 in human hepatocytes, unlike synthetic LXR agonists, ensuring observed effects reflect direct LXR signaling. For researchers requiring clean, pathway-selective LXR activation without confounding metabolic side effects, 24,25-EC is the indispensable tool compound. Standard B2B procurement; research-use-only.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
Cat. No. B1244222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24,25-Epoxycholesterol
Synonyms24(S),25-epoxycholesterol
24,25-epoxycholesterol
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
InChIInChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1
InChIKeyOSENKJZWYQXHBN-SUSFDCQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24,25-Epoxycholesterol: Endogenous Oxysterol LXR Agonist for Cholesterol Homeostasis Research


24,25-Epoxycholesterol (specifically the 24(S) stereoisomer, CAS 77058-74-3) is an endogenous oxysterol formed in a shunt of the mevalonate pathway parallel to cholesterol biosynthesis [1]. It is a 3β-hydroxy-Δ5-steroid derived from desmosterol via oxidation of the 24-25 double bond to form an epoxide moiety [2]. As one of the most potent and efficacious endogenous ligands for liver X receptors (LXRα and LXRβ), it regulates transcription of genes involved in cholesterol efflux, fatty acid metabolism, and neurogenesis [1]. The compound is available as a purified research reagent with typical purity ≥95% and a molecular weight of 400.6 Da, soluble in ethanol .

Why 24,25-Epoxycholesterol Cannot Be Substituted by 25-Hydroxycholesterol or Synthetic LXR Agonists


Despite sharing LXR agonism as a common mechanism, 24,25-epoxycholesterol exhibits distinct quantitative differences from structurally related oxysterols (e.g., 25-hydroxycholesterol, 22R-hydroxycholesterol) and synthetic LXR agonists (e.g., T0901317) that preclude functional interchangeability. Unlike synthetic agonists, 24,25-EC selectively activates cholesterol efflux genes (ABCA1, ABCG1, APOE) without stimulating SREBP-1c-mediated fatty acid synthesis or triglyceride accumulation [1]. Its effects on CYP3A induction in human hepatocytes differ markedly from both 25-hydroxycholesterol and T0901317, demonstrating species- and compound-specific pharmacology [2]. Furthermore, its biosynthesis parallels cholesterol synthesis, enabling it to function as an endogenous sensor of newly synthesized cholesterol—a regulatory role not replicated by exogenous oxysterols [3]. These differences mandate compound-specific selection for accurate experimental design.

Quantitative Comparative Evidence for 24,25-Epoxycholesterol Versus Analogs and Alternatives


Selective Gene Activation: Cholesterol Efflux Without Triglyceride Accumulation

24,25-Epoxycholesterol selectively up-regulates cholesterol efflux genes (ABCA1, ABCG1, APOE) while sparing lipogenic genes (LPL, FAS), in contrast to the synthetic LXR agonist TO-901317 which non-selectively enhances expression of both gene classes [1]. In THP-1 human macrophages, endogenous 24,25-EC synthesis increased cholesterol efflux to apoAI, whereas TO-901317 (≥10 nM) significantly enhanced expression of all LXR-regulated genes examined, including LPL and FAS [1]. Importantly, while both OSCi-induced 24,25-EC and TO-901317 increased SREBP-1c mRNA, only TO-901317 promoted conversion of the precursor to active nSREBP-1c, driving fatty acid synthesis and triglyceride accumulation [1]. In human smooth muscle cells, 24(S),25-EC did not stimulate SREBP-1c-mediated fatty acid synthesis or triglyceride accumulation, whereas T0901317 induced a triglyceride-rich foam cell phenotype [2].

LXR agonism Cholesterol efflux Lipid homeostasis Macrophage biology

CYP3A4 Induction: Species-Specific Divergence from 25-Hydroxycholesterol and T0901317

In primary human hepatocytes, 24(S),25-epoxycholesterol (30 μM) had no effect on CYP3A4 mRNA content across five independent preparations, while it increased CYP2B6 mRNA by approximately two-fold [1]. This contrasts sharply with T0901317, which potently increased both CYP3A4 and CYP2B6 mRNA at 10 nM (producing multi-fold increases), and with 25-hydroxycholesterol, which showed weaker CYP3A induction relative to 24,25-EC in rodent hepatocytes [1][2]. The species divergence is notable: while 24,25-EC activates PXR and induces CYP3A in rodent hepatocytes, this mechanism is not conserved in human cells [1].

CYP induction Drug metabolism Nuclear receptor pharmacology Hepatocyte models

Midbrain Neurogenesis: Superior Potency and Abundance Versus 24S-Hydroxycholesterol

24(S),25-epoxycholesterol was identified as the most potent and abundant oxysterol ligand of LXRs in developing mouse midbrain, with levels significantly higher than 24S-hydroxycholesterol [1]. In embryonic (E11) mouse CNS, 24S,25-epoxycholesterol levels were estimated at 165 ng/g in cortex and 91 ng/g in spinal cord, exceeding levels of hydroxycholesterols [2]. In adult rodent brain, 24S,25-epoxycholesterol levels range from 0.4–1.4 μg/g wet weight [3]. Critically, 24(S)-hydroxycholesterol did not affect in vitro neurogenesis, whereas 24,25-EC promoted mDA neurogenesis in an Lxr-dependent manner both in vitro and in vivo, indicating neurogenic specificity unique to the epoxycholesterol structure [4].

Neurogenesis Dopaminergic neurons Brain development LXR signaling

Endogenous Biosynthesis: Parallel Tracking with Cholesterol Synthesis

24,25-EC synthesis parallels cholesterol synthesis, with both produced via the mevalonate pathway [1]. Metabolic labeling with [1-14C]-acetate in CHO cells demonstrated that 24,25-EC synthesis faithfully tracked cholesterol synthesis across multiple conditions: varying cholesterol synthetic rates via statin pre-treatment, different cell lines with distinct synthetic rates, and lipoprotein cholesterol loading of macrophages [1]. This parallel biosynthesis distinguishes 24,25-EC from other oxysterols (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol) which are primarily derived from cholesterol oxidation rather than de novo synthesis [2]. The functional consequence is that 24,25-EC acts as a sensor and safety valve specifically for newly synthesized cholesterol, whereas cholesterol-derived oxysterols respond to total cellular sterol load [1].

Cholesterol biosynthesis Mevalonate pathway Sterol sensing Lipidomics

Optimal Research Applications for 24,25-Epoxycholesterol Based on Quantitative Evidence


Macrophage Cholesterol Efflux Studies Requiring LXR Activation Without Lipogenic Confounding

Researchers investigating reverse cholesterol transport mechanisms in macrophages or foam cells should select 24,25-EC when LXR-dependent cholesterol efflux gene induction (ABCA1, ABCG1, APOE) must be achieved without simultaneous activation of SREBP-1c-mediated fatty acid and triglyceride synthesis. This application is supported by direct comparative evidence showing that 24,25-EC selectively enhances cholesterol efflux genes in THP-1 macrophages and human smooth muscle cells, while synthetic agonists like TO-901317 and T0901317 non-selectively activate lipogenic pathways [1].

Midbrain Dopaminergic Neurogenesis and Parkinson's Disease Model Development

24,25-EC is the only endogenous oxysterol demonstrated to promote midbrain dopaminergic neurogenesis in vivo in an Lxr-dependent manner [2]. Unlike 24(S)-hydroxycholesterol, which shows no neurogenic effect, 24,25-EC specifically induces mDA neuron development [3]. This application is validated by quantitative abundance data showing 24,25-EC as the most potent and abundant LXR ligand in developing mouse midbrain, with tissue levels of 0.4–1.4 μg/g in adult rodent brain and 165 ng/g in embryonic cortex [4][5].

Human Hepatocyte Studies Investigating LXR Biology Without CYP3A4-Mediated Artifacts

For investigators using primary human hepatocyte models to study LXR-mediated transcriptional regulation, 24,25-EC offers a critical advantage: it does not induce CYP3A4 mRNA in human hepatocytes, unlike synthetic LXR agonists (e.g., T0901317) which potently activate this drug-metabolizing enzyme [6]. This ensures that observed biological effects reflect direct LXR signaling rather than downstream metabolic changes. Additionally, 24,25-EC suppresses SREBP activation in the regulation of hepatic cholesterol metabolism in vivo .

Investigating Newly Synthesized Cholesterol Sensing and Feedback Mechanisms

24,25-EC is uniquely suited for studies dissecting the cellular distinction between newly synthesized cholesterol and exogenous lipoprotein-derived cholesterol. Its biosynthesis occurs in a shunt of the mevalonate pathway and faithfully parallels cholesterol synthesis, positioning it as an endogenous sensor and safety valve specifically responsive to de novo cholesterol production [7]. This contrasts with oxysterols derived from cholesterol oxidation (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol), which respond to total cellular sterol load [8].

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